molecular formula C17H17NO2 B14507012 Propanamide, 2-oxo-N,N-bis(phenylmethyl)- CAS No. 64201-00-9

Propanamide, 2-oxo-N,N-bis(phenylmethyl)-

Cat. No.: B14507012
CAS No.: 64201-00-9
M. Wt: 267.32 g/mol
InChI Key: JWRXEDBFFOTJNQ-UHFFFAOYSA-N
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Description

Propanamide, 2-oxo-N,N-bis(phenylmethyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide backbone with two phenylmethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 2-oxo-N,N-bis(phenylmethyl)- typically involves the reaction of propanoic acid derivatives with benzylamine under specific conditions. One common method is the condensation reaction between propanoic acid and benzylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of Propanamide, 2-oxo-N,N-bis(phenylmethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its structure allows for the exploration of binding affinities and mechanisms of action.

Medicine: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its amide structure is a common motif in drug design, contributing to the stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Propanamide, 2-oxo-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The phenylmethyl groups play a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    Propanamide: A simpler amide with a single propanamide backbone.

    N-Phenylpropanamide: Contains a phenyl group attached to the nitrogen atom.

    2,2-Dimethyl-N-phenylpropanamide: Features two methyl groups and a phenyl group attached to the nitrogen atom.

Uniqueness: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- is unique due to the presence of two phenylmethyl groups, which significantly influence its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields.

Properties

CAS No.

64201-00-9

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N,N-dibenzyl-2-oxopropanamide

InChI

InChI=1S/C17H17NO2/c1-14(19)17(20)18(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3

InChI Key

JWRXEDBFFOTJNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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